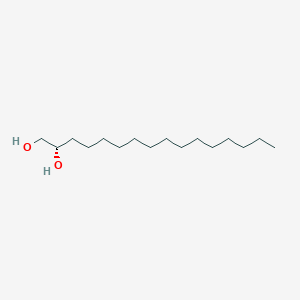

(S)-1,2-Hexadecanediol

Description

BenchChem offers high-quality (S)-1,2-Hexadecanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,2-Hexadecanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-hexadecane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOAFQCTJZDRC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of (S)-1,2-Hexadecanediol

An In-depth Technical Guide on the Physicochemical Properties of (S)-1,2-Hexadecanediol

Abstract

(S)-1,2-Hexadecanediol is a chiral long-chain diol of significant interest in the pharmaceutical and cosmetic industries. Its amphiphilic nature, combined with its specific stereochemistry, makes it a valuable component in advanced formulations, from topical drug delivery systems to the synthesis of specialized nanomaterials.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, detailing the experimental methodologies required for its characterization and explaining the scientific rationale behind these analytical choices. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule for successful application.

Core Physicochemical Data

A precise understanding of the fundamental properties of (S)-1,2-Hexadecanediol is the cornerstone of its effective use. The data presented below has been consolidated from various technical sources. It is important to note that much of the publicly available data pertains to the racemic mixture of 1,2-Hexadecanediol; properties that may be influenced by stereochemistry should be empirically verified for the pure (S)-enantiomer.

Table 1: Key Physicochemical Properties of (S)-1,2-Hexadecanediol

| Property | Value / Description | Method of Determination | Significance in Application |

| IUPAC Name | (S)-Hexadecane-1,2-diol | --- | Ensures unambiguous chemical identification.[3] |

| CAS Number | 87539-36-4 | --- | Unique identifier for the (S)-enantiomer for regulatory and procurement purposes. |

| Synonyms | (S)-1,2-Dihydroxyhexadecane | --- | Provides alternative nomenclature used in literature and commercial listings.[4] |

| Molecular Formula | C₁₆H₃₄O₂ | Mass Spectrometry | Defines the elemental composition and is fundamental for all stoichiometric calculations.[2][3][5] |

| Molecular Weight | 258.44 g/mol | Mass Spectrometry | Critical for accurate concentration calculations in formulations and analytical standards.[3][4][5] |

| Appearance | White to off-white or beige crystalline solid/powder.[1][6] | Visual Inspection | A primary quality control parameter for raw material acceptance. |

| Melting Point | 68 - 78 °C (range for racemic mixture)[4][5] | Differential Scanning Calorimetry (DSC) | Dictates processing temperatures for formulations (e.g., emulsions) and provides an indication of purity. |

| Solubility | Insoluble (6.5E-5 g/L at 25°C) in water.[6] Slightly soluble in ethanol; soluble in other organic solvents.[1][2] | Isothermal Shake-Flask Method | Governs solvent selection for formulation, purification, and the development of analytical methods. |

| Chirality | (S)-enantiomer | Polarimetry, Chiral Chromatography | Specific stereochemistry can be critical for biological activity and interactions with other chiral molecules in a formulation. |

Structural Elucidation and Verification

Confirming the identity and structure of (S)-1,2-Hexadecanediol is the foundational analytical step. A multi-technique approach is required for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive blueprint of the molecule's carbon-hydrogen framework.

-

¹H NMR Spectroscopy: Confirms the presence and connectivity of protons. For (S)-1,2-Hexadecanediol, the spectrum is characterized by a triplet corresponding to the terminal methyl group (CH₃), a large signal for the long methylene (CH₂) chain, and distinct signals for the protons on the carbons bearing the two hydroxyl groups (CHOH and CH₂OH).

-

¹³C NMR Spectroscopy: Identifies all unique carbon environments. The spectrum will show distinct peaks for the two carbons attached to the hydroxyl groups, a peak for the terminal methyl carbon, and a series of peaks for the methylene carbons of the alkyl chain.

Expertise & Experience: The choice of deuterated solvent is crucial. While CDCl₃ is standard, using DMSO-d₆ can be advantageous as the hydroxyl protons (OH) often appear as distinct, exchangeable signals, providing further confirmation of the functional groups.

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of (S)-1,2-Hexadecanediol in methanol or acetonitrile.

-

Ionization: Introduce the sample into the ESI source. A soft ionization is critical to minimize fragmentation and maximize the abundance of the molecular ion.

-

Mass Analysis: The TOF analyzer measures the mass-to-charge ratio (m/z) with high resolution, allowing for the determination of the exact mass.

-

Data Interpretation: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 259.26, or the sodium adduct [M+Na]⁺ at m/z 281.24. High-resolution data can confirm the elemental formula C₁₆H₃₄O₂.

Causality Behind Experimental Choices: ESI is chosen as the ionization method because it is a "soft" technique that imparts minimal energy to the analyte, preserving the molecular ion for accurate molecular weight determination. A TOF analyzer is preferred for its high mass accuracy, which adds a higher level of confidence to the structural confirmation.

Thermal Behavior Analysis

The thermal properties of (S)-1,2-Hexadecanediol are critical for predicting its behavior during manufacturing processes (e.g., melting, mixing) and for assessing the physical stability of final formulations.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium). This is a critical step for data trustworthiness.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan and hermetically seal it.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 120 °C).

-

Hold for 2 minutes to ensure complete melting.

-

Cool the sample back to 25 °C at 10 °C/min.

-

-

Data Analysis: The melting point is determined from the endotherm in the heating scan. The peak temperature or the onset of melting can be reported. A sharp melting peak is indicative of high purity.[4][5]

Caption: A validated workflow for determining the melting point of (S)-1,2-Hexadecanediol via DSC.

Purity and Impurity Profiling

Purity is a critical quality attribute, especially for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the main component and detecting any related impurities.

Experimental Protocol: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution is typically required.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the analyte lacks a UV chromophore.

-

Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of ~1 mg/mL.

-

Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks.

Trustworthiness: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. A system suitability test (e.g., replicate injections of a standard) must be performed before sample analysis to ensure the chromatographic system is performing adequately.

Caption: Workflow for purity determination using Reversed-Phase HPLC.

Enantiomeric Purity Assessment

For a chiral molecule like (S)-1,2-Hexadecanediol, confirming the enantiomeric purity is essential.

Expertise & Experience: While classical polarimetry can confirm the correct enantiomer in bulk, it is not sensitive for determining small amounts of the opposite enantiomer. Chiral HPLC is the preferred method for accurate enantiomeric excess (e.e.) determination. A more accessible alternative involves NMR spectroscopy with a chiral derivatizing agent.[7][8]

Experimental Protocol: NMR with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)

-

Derivatization: React a known quantity of the (S)-1,2-Hexadecanediol sample with a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine). This creates a mixture of diastereomers.

-

NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.

-

Data Interpretation: The different spatial arrangement of the diastereomers will cause specific proton signals (typically those closest to the new chiral center) to appear at slightly different chemical shifts. By integrating these well-resolved, non-equivalent signals, the ratio of the diastereomers can be calculated, which directly corresponds to the enantiomeric excess of the original diol sample.[7]

Conclusion

A comprehensive physicochemical characterization of (S)-1,2-Hexadecanediol is non-negotiable for its successful implementation in research and product development. The protocols and insights detailed in this guide provide a robust framework for ensuring the material's identity, purity, and relevant physical properties. By grounding analytical work in a deep understanding of the causality behind methodological choices, scientists can generate reliable, high-quality data, accelerating the development of innovative and effective products.

References

-

National Center for Biotechnology Information. (n.d.). 1,2-Hexadecanediol. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

Smith, A. E., & Brereton, R. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. Retrieved from [Link]

-

Brooks, W. H., Bwambok, D. K., & El-Kaderi, H. M. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters, 10(14), 3093–3095. Retrieved from [Link]

-

OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved February 5, 2026, from [Link]

-

Joyce, L. A., Bwambok, D. K., & El-Kaderi, H. M. (2010). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. The Journal of Organic Chemistry, 75(13), 4534–4540. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,2-Hexadecanediol | C16H34O2 | CID 98037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Hexadecanediol technical grade, 90 6920-24-7 [sigmaaldrich.com]

- 5. 1,2-Hexadecanediol - Safety Data Sheet [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1,2-Hexadecanediol: A Technical Guide to its Cellular Mechanism of Action

Abstract

(S)-1,2-Hexadecanediol is a long-chain aliphatic diol with a growing presence in cosmetic and pharmaceutical formulations. While its utility as an excipient is recognized, a comprehensive understanding of its direct mechanism of action at the cellular level remains largely uncharted territory. This technical guide moves beyond its established role as a reducing agent in nanoparticle synthesis to explore its putative biological activities. We will delve into two primary hypothesized mechanisms: the direct biophysical modulation of the plasma membrane and its potential to act as a structural analog of the bioactive lipid, ceramide, thereby influencing downstream signaling cascades. This document will provide a robust theoretical framework for these hypotheses, supported by evidence from related long-chain aliphatic molecules and established principles of lipid biochemistry. Crucially, this guide also serves as a practical manual, offering detailed, field-proven experimental protocols to rigorously test these hypotheses. Our objective is to equip researchers with the foundational knowledge and methodological tools necessary to elucidate the cellular impact of (S)-1,2-Hexadecanediol, paving the way for its informed application in drug development and cellular research.

Introduction to (S)-1,2-Hexadecanediol

(S)-1,2-Hexadecanediol, the (S)-enantiomer of 1,2-Hexadecanediol, is a 16-carbon aliphatic diol. Its amphiphilic nature, conferred by a long hydrophobic carbon chain and two hydrophilic hydroxyl groups at adjacent positions, dictates its interaction with biological systems. While its use in topical formulations is often attributed to its properties as a solvent, emollient, and preservative, its structural similarity to endogenous lipids suggests a more intricate role in cellular processes.

Hypothesized Mechanisms of Action

Given the limited direct research on the cellular effects of (S)-1,2-Hexadecanediol, we propose two primary, non-mutually exclusive mechanisms of action based on its molecular structure and the behavior of similar long-chain aliphatic molecules.

Direct Biophysical Modulation of the Cell Membrane

The amphiphilic nature of (S)-1,2-Hexadecanediol suggests its potential to intercalate into the lipid bilayer of the plasma membrane. This insertion can lead to significant alterations in the biophysical properties of the membrane, including fluidity, permeability, and the organization of microdomains such as lipid rafts.

-

Increased Membrane Fluidity and Permeability: Long-chain alcohols have been shown to disrupt the orderly arrangement of phospholipids, leading to a more fluid-like state. This increased fluidity can, in turn, enhance the permeability of the membrane to various solutes. The 16-carbon chain of (S)-1,2-Hexadecanediol would be expected to partition into the hydrophobic core of the bilayer, while the polar diol headgroup would anchor it near the aqueous interface. This disruption of the tightly packed lipid acyl chains can increase the rotational and lateral diffusion of membrane components.

-

Alteration of Lipid Raft Integrity: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction.[1][2] The formation and stability of these ordered domains are highly dependent on the precise packing of lipids. The intercalation of (S)-1,2-Hexadecanediol could disrupt this packing, leading to the disorganization or coalescence of lipid rafts. Such alterations could have profound effects on a variety of cellular signaling pathways that are initiated within these domains.

Mimesis of Ceramide and Modulation of Downstream Signaling

(S)-1,2-Hexadecanediol shares structural similarities with ceramide, a critical bioactive sphingolipid that acts as a second messenger in a plethora of cellular processes, including apoptosis, cell cycle arrest, and senescence.[3][4][5] Key structural features of ceramide include a long-chain sphingoid base with a hydroxyl group and an N-linked fatty acid, which also contains a hydroxyl group in some species.[6] The long hydrocarbon chain and the vicinal diol of (S)-1,2-Hexadecanediol may allow it to function as a ceramide mimetic, either by directly binding to ceramide-binding proteins or by altering the biophysical properties of the membrane in a manner similar to ceramide.

-

Activation of Ceramide-Regulated Enzymes: Ceramide is known to directly activate several key signaling proteins, including Protein Phosphatase 2A (PP2A) and atypical Protein Kinase C (aPKC) isoforms like PKCζ.[7][8][9] Activation of PP2A by ceramide can lead to the dephosphorylation and inactivation of pro-survival kinases such as Akt.[10][11] Similarly, ceramide-mediated activation of PKCζ can initiate a signaling cascade leading to cell cycle arrest or apoptosis.[7] It is plausible that (S)-1,2-Hexadecanediol could mimic these actions of ceramide.

The following diagram illustrates the hypothesized signaling pathways that could be modulated by (S)-1,2-Hexadecanediol acting as a ceramide mimetic.

Caption: Hypothesized ceramide mimetic signaling pathway of (S)-1,2-Hexadecanediol.

Experimental Protocols for Mechanistic Validation

To empirically test the aforementioned hypotheses, a series of robust and validated experimental protocols are presented below. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Analysis of Membrane Biophysical Properties

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that localizes to the core of the lipid bilayer.

Protocol:

-

Cell Culture: Plate cells of interest (e.g., HaCaT keratinocytes, HEK293 cells) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Treatment: Treat the cells with varying concentrations of (S)-1,2-Hexadecanediol (e.g., 1-100 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO or ethanol) and a positive control for increased membrane fluidity (e.g., benzyl alcohol, 30 mM).

-

DPH Labeling:

-

Prepare a 2 mM stock solution of DPH in tetrahydrofuran.

-

Prepare a 2 µM working solution by diluting the stock solution 1:1000 in a serum-free medium or phosphate-buffered saline (PBS). Vortex vigorously to disperse the probe.

-

Wash the cells once with PBS.

-

Add 100 µL of the 2 µM DPH working solution to each well and incubate for 45 minutes at 37°C, protected from light.

-

-

Fluorescence Anisotropy Measurement:

-

Wash the cells twice with PBS to remove unincorporated DPH.

-

Add 100 µL of PBS to each well.

-

Measure fluorescence anisotropy using a microplate reader equipped with polarizers.

-

Excitation wavelength: ~360 nm

-

Emission wavelength: ~430 nm

-

-

The instrument will measure the fluorescence intensity parallel (I||) and perpendicular (I⊥) to the polarized excitation light.

-

-

Data Analysis: The fluorescence anisotropy (r) is calculated using the following formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the G-factor of the instrument. A decrease in 'r' corresponds to an increase in membrane fluidity.

Workflow Diagram:

Caption: Experimental workflow for assessing membrane fluidity.

Principle: Calcein-AM is a non-fluorescent, cell-permeant dye. In viable cells, intracellular esterases cleave the AM group, converting it to the fluorescent, cell-impermeant calcein. An increase in membrane permeability will lead to the leakage of calcein out of the cells, resulting in a decrease in intracellular fluorescence.

Protocol:

-

Cell Culture and Treatment: Follow steps 1 and 2 from the membrane fluidity protocol. A positive control for increased permeability, such as digitonin (10 µM), should be included.

-

Calcein-AM Loading:

-

Prepare a 1 mM stock solution of Calcein-AM in DMSO.

-

Prepare a 1 µM working solution in PBS.

-

Wash the cells once with PBS.

-

Add 100 µL of the 1 µM Calcein-AM working solution to each well and incubate for 30 minutes at 37°C.

-

-

Induction of Leakage:

-

Wash the cells twice with PBS to remove extracellular Calcein-AM.

-

Add 100 µL of fresh medium or PBS containing the respective concentrations of (S)-1,2-Hexadecanediol or controls.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the supernatant (calcein leakage) and the remaining intracellular fluorescence after cell lysis (e.g., with Triton X-100).

-

Use a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.

-

-

Data Analysis: Calculate the percentage of calcein leakage as: (Fluorescencesupernatant / (Fluorescencesupernatant + Fluorescencecell lysate)) * 100. An increase in calcein leakage indicates increased membrane permeability.

Investigation of Ceramide Mimesis

Principle: The B-subunit of cholera toxin (CTxB) binds specifically to the ganglioside GM1, a component of lipid rafts. Fluorescently labeled CTxB can be used to visualize the distribution of lipid rafts on the cell surface. Disruption of lipid rafts will lead to a more diffuse staining pattern of CTxB.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat as described in protocol 3.1.1.

-

CTxB Staining:

-

Wash cells twice with cold PBS.

-

Incubate cells with a fluorescently labeled CTxB (e.g., Alexa Fluor 488-conjugated CTxB) at a concentration of 1-5 µg/mL in a serum-free medium for 30 minutes on ice.

-

Wash cells three times with cold PBS to remove unbound CTxB.

-

-

Cell Fixation and Imaging:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

-

Data Analysis: Qualitatively assess the staining pattern. In control cells, CTxB should show a punctate or clustered distribution on the plasma membrane. In cells treated with a lipid raft-disrupting agent (positive control, e.g., methyl-β-cyclodextrin), the staining will be more diffuse. Compare the staining pattern in (S)-1,2-Hexadecanediol-treated cells to the controls. For quantitative analysis, image analysis software can be used to measure the degree of clustering.

Principle: This protocol assesses the activation state of key downstream effectors of ceramide signaling by measuring their phosphorylation status or abundance.

Protocol:

-

Cell Culture and Treatment: Culture cells to ~80% confluency and treat with (S)-1,2-Hexadecanediol (e.g., 10-50 µM) for various time points (e.g., 15, 30, 60 minutes). Include a vehicle control and a positive control for ceramide signaling (e.g., C6-ceramide, 20 µM).

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe include:

-

Phospho-Akt (Ser473) and total Akt

-

Antibodies for the catalytic subunit of PP2A

-

Phospho-PKCζ (Thr410) and total PKCζ

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels. Compare the changes in protein phosphorylation in (S)-1,2-Hexadecanediol-treated cells to the controls.

Workflow Diagram for Western Blot:

Caption: Workflow for Western blot analysis of signaling pathways.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experiments should be summarized in clearly structured tables for easy comparison between different treatment conditions.

Table 1: Hypothetical Data Summary for Membrane Fluidity Assay

| Treatment | Concentration (µM) | Fluorescence Anisotropy (r) | % Change from Vehicle |

| Vehicle | - | 0.250 ± 0.005 | 0% |

| (S)-1,2-Hexadecanediol | 10 | 0.240 ± 0.006 | -4% |

| (S)-1,2-Hexadecanediol | 50 | 0.215 ± 0.007 | -14% |

| (S)-1,2-Hexadecanediol | 100 | 0.190 ± 0.008 | -24% |

| Benzyl Alcohol | 30,000 | 0.180 ± 0.009 | -28% |

Table 2: Hypothetical Data Summary for Western Blot Analysis

| Treatment | Concentration (µM) | p-Akt/Total Akt (Fold Change) | p-PKCζ/Total PKCζ (Fold Change) |

| Vehicle | - | 1.0 | 1.0 |

| (S)-1,2-Hexadecanediol | 10 | 0.85 | 1.2 |

| (S)-1,2-Hexadecanediol | 50 | 0.50 | 1.8 |

| C6-Ceramide | 20 | 0.45 | 2.1 |

Conclusion and Future Directions

The cellular mechanism of action of (S)-1,2-Hexadecanediol is likely multifaceted, stemming from its amphiphilic nature. The hypotheses presented in this guide—direct membrane perturbation and ceramide mimesis—provide a solid foundation for future research. The detailed experimental protocols outlined herein offer a clear path to validating these hypotheses. Elucidating the precise molecular interactions of (S)-1,2-Hexadecanediol within the cellular environment is paramount for its rational design and application in both pharmaceutical and cosmeceutical contexts. Future studies should also consider investigating its effects on other lipid metabolic pathways and its potential interactions with membrane proteins.

References

-

Grösch, S., Schiffmann, S., & Geisslinger, G. (2012). Chain length-specific properties of ceramides. Progress in lipid research, 51(1), 50-62. [Link]

-

Obeid, L. M., Linardic, C. M., Karolak, L. A., & Hannun, Y. A. (1993). Programmed cell death induced by ceramide. Science, 259(5102), 1769-1771. [Link]

-

Rivera, I. G., Ordonez, M., & Presa, N. (2015). The role of ceramide in cell signaling and life and death decisions. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(1), 47-57. [Link]

-

MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. [Link]

-

Müller, G., Ayoub, M., Storz, P., Rennecke, J., Fabbro, D., & Pfizenmaier, K. (1995). PKC zeta is a molecular switch in signal transduction of TNF-alpha, bifunctionally regulated by ceramide and arachidonic acid. The EMBO journal, 14(9), 1961–1969. [Link]

-

Naga Prasad, S. V., Tooley, M. A., DeWire, S. M., & Rockman, H. A. (2005). Ceramide-initiated protein phosphatase 2A activation contributes to arterial dysfunction in vivo. The Journal of clinical investigation, 115(9), 2489–2498. [Link]

-

Dobrowsky, R. T., & Hannun, Y. A. (1993). Ceramide-initiated protein phosphatase 2A activation contributes to arterial dysfunction in vivo. The Journal of biological chemistry, 268(21), 15523–15530. [Link]

-

Turpin-Nolan, S. M., & Guilbault, G. G. (2019). Long-chain ceramides are cell non-autonomous signals linking lipotoxicity to endoplasmic reticulum stress in skeletal muscle. Nature communications, 10(1), 1-15. [Link]

-

Dobrowsky, R. T., & Hannun, Y. A. (1993). Ceramide activates heterotrimeric protein phosphatase 2A. The Journal of biological chemistry, 268(21), 15523–15530. [Link]

-

Kyselova, Z., Tichy, A., Svobodova, A., Zbytovska, J., & Vavra, J. (2015). Ceramides with a pentadecasphingosine chain and short acyls have strong permeabilization effects on skin and model lipid membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1848(11), 2849-2858. [Link]

-

Rampen, S. W., Willmott, V., Kim, J. H., Uliana, E., Mollenhauer, G., Schefuß, E., ... & Schouten, S. (2014). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. Geochimica et Cosmochimica Acta, 146, 16-29. [Link]

-

Bieberich, E. (2008). Ceramide signaling in cancer and stem cells. Future lipidology, 3(3), 273–300. [Link]

-

Chen, C. S., & Patterson, M. C. (2020). Lipid Rafts and Caveolae in Signaling by Growth Factor Receptors. International journal of molecular sciences, 21(18), 6837. [Link]

-

Kenworthy, A. K. (2002). High-Resolution FRET Microscopy of Cholera Toxin B-Subunit and GPI-anchored Proteins in Cell Plasma Membranes. Methods in molecular biology (Clifton, N.J.), 189, 119–130. [Link]

-

Wang, G., Krishnamurthy, K., Umapathy, N. S., Verin, A. D., & Bieberich, E. (2009). Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival. The Journal of biological chemistry, 284(21), 14469–14475. [Link]

-

Hama, H. (2010). 2′-Hydroxy ceramide in membrane homeostasis and cell signaling. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(1), 1-8. [Link]

-

Lakowicz, J. R., Prendergast, F. G., & Hogen, D. (1979). Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations. Biochemistry, 18(4), 508–519. [Link]

-

Ohno, Y., Suto, S., Yamanaka, M., Saigusa, Y., & Kihara, A. (2010). Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation. The Journal of biological chemistry, 285(38), 29332–29339. [Link]

-

Vávrová, K., Kovaříková, P., & Wsól, V. (2010). Synthesis and Structure-Activity Relationships of Skin Ceramides. Current medicinal chemistry, 17(21), 2301–2325. [Link]

-

Lira, R. B., de Souza, V. H., & Riske, K. A. (2019). Behavior of the DPH fluorescence probe in membranes perturbed by drugs. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1861(9), 1541-1549. [Link]

-

Vávrová, K., Kovaříková, P., & Wsól, V. (2010). Synthesis and Structure-Activity Relationships of Skin Ceramides. Current medicinal chemistry, 17(21), 2301–2325. [Link]

-

Latta, M., van der Meer, M. T., & Galy, V. (2015). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Biogeosciences, 12(19), 5877-5890. [Link]

-

Rampen, S. W., Willmott, V., Kim, J. H., Uliana, E., Mollenhauer, G., Schefuß, E., ... & Schouten, S. (2014). Evaluation of long chain 1,14-alkyl diols in marine sediments as indicators for upwelling and temperature. Organic Geochemistry, 76, 1-10. [Link]

-

Lencer, W. I., & Tsai, B. (2003). Cholera Toxin as a Probe for Membrane Biology. Current opinion in structural biology, 13(4), 480-486. [Link]

-

Wang, G., & Bieberich, E. (2010). Ceramide–atypical PKC interactome and the flipside model of ceramide (inter)action in the regulation of cell polarity. Cellular signalling, 22(6), 855-861. [Link]

-

Wikipedia. (n.d.). Ceramide-activated protein phosphatase. [Link]

-

Stier, G., & Sackmann, E. (1999). Correlation between lipid raft staining with cholera toxin B and.... Journal of cell science, 112(11), 1807-1816. [Link]

-

Kajimoto, T., Caliman, A. D., Tobias, I. S., Okada, T., Pilo, C. A., Van, A. A. N., ... & Newton, A. C. (2019). Identification of Key Phospholipids That Bind and Activate Atypical PKCs. Scientific reports, 9(1), 1-14. [Link]

-

Vávrová, K., Kovaříková, P., & Wsól, V. (2010). Synthesis and Structure-Activity Relationships of Skin Ceramides. Current medicinal chemistry, 17(21), 2301–2325. [Link]

-

Petrache, I., Natarajan, V., Zhen, L., Medler, T. R., Richter, A. T., Cho, C., ... & Tuder, R. M. (2005). Involvement of Ceramide in Cell Death Responses in the Pulmonary Circulation. Proceedings of the American Thoracic Society, 2(1), 47-53. [Link]

-

G-Biosciences. (n.d.). Calcein AM Cell Viability Assay. [Link]

-

Lakowicz, J. R., & Prendergast, F. G. (1978). Fluorescence Anisotropy Measurements under Oxygen Quenching Conditions as a Method to Quantify the Depolarizing Rotations of Fluorophores. Application to Diphenylhexatriene in Isotropic Solvents and in Lipid Bilayers. Biophysical journal, 24(1), 213–230. [Link]

-

Lengger, S. K., Sutton, P. A., & Sinninghe Damsté, J. S. (2012). The impact of oxygen exposure on long-chain alkyl diols and the long chain diol index (LDI). Organic Geochemistry, 50, 1-10. [Link]

-

Kenworthy, A. K., & Edidin, M. (1998). Mechanisms Underlying the Confined Diffusion of Cholera Toxin B-Subunit in Intact Cell Membranes. The Journal of cell biology, 142(1), 69–84. [Link]

-

Zhang, L., & Li, X. (2004). Ceramide Recruits and Activates Protein Kinase C (PKC ) within Structured Membrane Microdomains. The Journal of biological chemistry, 279(20), 21417–21424. [Link]

-

Griepernau, B., & Winter, R. (2020). Investigation of the Impact of Lipid Acyl Chain Saturation on Fusion Peptide Interactions with Lipid Bilayers. International journal of molecular sciences, 21(5), 1665. [Link]

-

Zhang, Y. H., He, L., & Zhang, C. (2005). Ceramide induces cell apoptosis via a caspase-dependent mitochondrial.... Apoptosis, 10(4), 859-870. [Link]

-

Knippenberg, S., Shorthouse, D., & Lindahl, E. (2019). Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments. Physical Chemistry Chemical Physics, 21(11), 6046-6056. [Link]

-

Rampen, S. W., Willmott, V., Kim, J. H., Uliana, E., Mollenhauer, G., Schefuß, E., ... & Schouten, S. (2014). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. Geochimica et Cosmochimica Acta, 146, 16-29. [Link]

-

Young, M. M., Kester, M., & Wang, H. G. (2013). Ceramide and Apoptosis: Exploring the Enigmatic Connections between Sphingolipid Metabolism and Programmed Cell Death. Current molecular medicine, 13(4), 535–547. [Link]

-

G-Biosciences. (n.d.). Calcein AM Cell Viability Assay. [Link]

-

University of Arizona. (n.d.). Fluorescence Anisotropy Theory Method and Data Analysis. [Link]

-

Giovagnoni, C., van der Wouden, J. M., & Martinez-Martinez, P. (2020). Immunofluorescence Labeling of Lipid-Binding Proteins CERTs to Monitor Lipid Raft Dynamics. Methods in molecular biology (Clifton, N.J.), 2169, 291–300. [Link]

-

Dobrowsky, R. T., & Hannun, Y. A. (1993). Ceramide-initiated protein phosphatase 2A activation contributes to arterial dysfunction in vivo. The Journal of biological chemistry, 268(21), 15523–15530. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 6. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide directly activates protein kinase C zeta to regulate a stress-activated protein kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enantioselective Synthesis of 1,2-Hexadecanediol

Abstract

Enantiomerically pure 1,2-Hexadecanediol is a crucial chiral building block and a valuable ingredient in advanced cosmetic and pharmaceutical formulations.[1][2][3] Its synthesis in a stereochemically defined manner is a topic of significant interest, demanding robust and efficient methodologies. This guide provides an in-depth exploration of the primary strategies for the enantioselective synthesis of 1,2-Hexadecanediol, grounded in mechanistic understanding and practical application. We will dissect three core methodologies: Sharpless Asymmetric Dihydroxylation, Asymmetric Epoxidation followed by stereospecific hydrolysis, and the powerful technique of Hydrolytic Kinetic Resolution (HKR). Each section explains the causal logic behind the chosen synthetic route, provides detailed experimental protocols, and presents comparative data to inform methodological selection.

Introduction: The Significance of Chiral 1,2-Hexadecanediol

1,2-Hexadecanediol, a glycol derived from hexadecane, is a long-chain aliphatic diol with a molecular formula of C₁₆H₃₄O₂.[2] While the racemic mixture is widely used as an emollient, solvent, and preservative booster in cosmetics, the enantiopure forms—(R)-1,2-Hexadecanediol and (S)-1,2-Hexadecanediol—unlock advanced applications.[1][3] Optically pure 1,2-diols are privileged structural motifs found in numerous natural products and pharmaceuticals and serve as indispensable chiral auxiliaries in asymmetric synthesis.[4][5]

The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. One enantiomer may exhibit desired therapeutic effects while the other could be inactive or even detrimental. Consequently, the ability to synthesize a single, specific enantiomer is paramount in drug development and fine chemical production. This guide focuses on the practical synthesis of enantiopure 1,2-Hexadecanediol from its readily available precursor, 1-hexadecene.[6]

Strategic Approaches to Enantioselective Synthesis

The synthesis of a chiral diol from an achiral alkene requires the introduction of two adjacent stereocenters with precise control. The primary strategies to achieve this for 1,2-Hexadecanediol are detailed below.

Strategy 1: Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is arguably the most direct and reliable method for converting an alkene to a syn-diol with high enantioselectivity.[7][8] This Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the stereochemical outcome of the dihydroxylation.[9][10]

Causality and Mechanistic Insight: The choice of ligand dictates which face of the alkene the osmium tetroxide complex will approach. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a re-oxidant (typically potassium ferricyanide), and the chiral ligand.[9][10][11]

-

AD-mix-β , containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the "top face" of the alkene when drawn in a standard orientation.

-

AD-mix-α , containing the (DHQ)₂PHAL ligand, delivers the hydroxyl groups to the "bottom face."

This predictability makes the Sharpless AD a powerful tool for targeted synthesis. The reaction is highly site-selective, preferentially reacting with the most electron-rich double bond in a substrate.[10]

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Synthesis of (R)-1,2-Hexadecanediol via Sharpless AD

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-β in a 1:1 mixture of tert-butanol and water (50 mL) and cool the resulting slurry to 0 °C in an ice bath.

-

Substrate Addition: To the vigorously stirred slurry, add 1.0 mmol of 1-hexadecene (approx. 224 mg).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours, monitoring by TLC (Thin Layer Chromatography).

-

Quenching: Once the starting material is consumed, cool the mixture to 0 °C and slowly add solid sodium sulfite (1.5 g). Stir for 1 hour.

-

Extraction: Add ethyl acetate (50 mL) and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

-

Washing & Drying: Combine the organic layers, wash with 2M NaOH, then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure (R)-1,2-Hexadecanediol.

-

Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis after derivatization.

Table 1: Typical Performance Data for Sharpless AD of 1-Hexadecene

| Parameter | Typical Value |

| Yield | 85-95% |

| Enantiomeric Excess (e.e.) | >95% |

| Reaction Time | 12-24 hours |

| Key Reagents | AD-mix-β for (R)-diol, AD-mix-α for (S)-diol |

Strategy 2: Asymmetric Epoxidation and Subsequent Hydrolysis

This two-step approach involves first creating a chiral epoxide from the alkene, followed by a stereospecific ring-opening to yield the diol. While Sharpless Asymmetric Epoxidation is famous for allylic alcohols, other catalytic systems are required for unfunctionalized terminal alkenes like 1-hexadecene. The key advantage here is the generation of a stable, versatile chiral intermediate (the epoxide) that can be used to synthesize various derivatives, not just the diol.

Causality and Mechanistic Insight:

-

Epoxidation: A chiral catalyst (e.g., a Jacobsen-type (salen)Mn(III) complex) activates an oxidant (e.g., m-CPBA or NaOCl) and facilitates its delivery to one face of the alkene, forming an enantiomerically enriched epoxide, 1,2-epoxyhexadecane.

-

Hydrolysis: The epoxide is then opened with water under acidic or basic conditions. This ring-opening is a classic Sₙ2 reaction, proceeding with an inversion of stereochemistry at the attacked carbon. For a terminal epoxide, the nucleophilic attack occurs at the less-hindered primary carbon, resulting in a trans-diol relative to the epoxide substituents (which translates to the same syn diol as the AD reaction).

Caption: Two-step synthesis via asymmetric epoxidation.

Strategy 3: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

Kinetic resolution is a powerful technique that separates a racemic mixture by selectively reacting one enantiomer at a much faster rate than the other. The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, pioneered by Jacobsen, is exceptionally efficient for this purpose.[12][13]

Causality and Mechanistic Insight: The HKR employs a chiral (salen)Co(III) complex as a catalyst.[12][14] This catalyst activates both the epoxide (acting as a Lewis acid) and a water molecule (delivering it as a nucleophile) in a cooperative, bimetallic mechanism.[15] The chiral environment of the catalyst ensures that it hydrolyzes one enantiomer of the racemic epoxide significantly faster than the other.

The result is a highly practical separation:

-

The unreacted epoxide is recovered with very high enantiomeric excess.

-

The 1,2-diol product is also formed with high enantiomeric excess, corresponding to the enantiomer that reacted.

This method is prized for its operational simplicity (using water as the reagent), low catalyst loadings, and remarkably broad substrate scope, consistently providing high selectivity.[12][14]

Experimental Protocol: HKR of Racemic 1,2-Epoxyhexadecane

-

Setup: To a vial, add racemic 1,2-epoxyhexadecane (1.0 g, 4.16 mmol) and the chiral (salen)Co(III)OAc catalyst (e.g., (R,R)-Jacobsen catalyst, 0.5 mol %, ~25 mg).

-

Reaction Initiation: Cool the mixture to 0 °C and add water (0.55 equivalents, ~39 mg).

-

Monitoring: Seal the vial and allow it to warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by chiral GC to determine the e.e. of the remaining epoxide.

-

Work-up: Once ~50% conversion is reached (or the desired e.e. is achieved for the remaining epoxide), the reaction mixture can be directly purified.

-

Purification: Separate the unreacted 1,2-epoxyhexadecane from the 1,2-Hexadecanediol product via flash column chromatography. The epoxide will elute first with a nonpolar eluent (e.g., hexane/ether), followed by the diol with a more polar eluent (e.g., hexane/ethyl acetate).

Caption: HKR workflow yielding both enantioenriched epoxide and diol.

Table 2: Comparative Data for HKR of 1,2-Epoxyhexadecane

| Parameter | Recovered Epoxide | Diol Product |

| Theoretical Max. Yield | 50% | 50% |

| Typical Enantiomeric Excess | >99% | >98% |

| Catalyst Loading | 0.2 - 2.0 mol% | 0.2 - 2.0 mol% |

| Key Advantage | Access to both enantiopure epoxide and diol from one reaction |

Conclusion and Method Selection

The enantioselective synthesis of 1,2-Hexadecanediol can be achieved through several robust methods, each with distinct advantages.

-

Sharpless Asymmetric Dihydroxylation is the most direct and atom-economical route, offering high yields and excellent, predictable enantioselectivity in a single step. It is often the preferred method when the diol is the sole target.

-

Asymmetric Epoxidation followed by Hydrolysis provides access to the valuable chiral epoxide intermediate, which can be a gateway to other chiral synthons. However, it is a two-step process that may require more optimization.

-

Hydrolytic Kinetic Resolution is an exceptionally powerful and practical method for obtaining materials of the highest enantiopurity (>99% e.e.). Its unique strength lies in providing simultaneous access to both the enantiopure epoxide and the corresponding diol, making it a highly efficient strategy for building a library of chiral molecules.

The choice of method will ultimately depend on the specific goals of the researcher, including the desired final product (diol or epoxide), required level of enantiopurity, available starting materials, and scalability considerations.

References

-

SciSpace. (n.d.). Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. Retrieved from [Link]

-

PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Hexadecene. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Hexadecene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,2-Hexadecanediol. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

-

YouTube. (2024). Advanced Organic Chemistry: Asymmetric Epoxidation. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by C-C coupling. Retrieved from [Link]

-

PubMed. (n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Retrieved from [Link]

-

STEM - Unipd. (n.d.). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Retrieved from [Link]

-

Nature. (2023). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Concise synthesis and applications of enantiopure spirobiphenoxasilin-diol and its related chiral ligands. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Dihydroxylation of Alkenes. Retrieved from [Link]

-

Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols | Request PDF. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of enantiopure (1 R ,2 R )-1,2-bisphenylsulfanylcyclohexane. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation. Retrieved from [Link]

-

YouTube. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Retrieved from [Link]

-

YouTube. (2020). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Heterobimetallic dual-catalyst systems for the hydrolytic kinetic resolution of terminal epoxides. Catalysis Science & Technology. Retrieved from [Link]

-

PubMed Central. (n.d.). Suppression of liquid–liquid phase separation by 1,6-hexanediol partially compromises the 3D genome organization in living cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. Green Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2-Hexadecanediol | C16H34O2 | CID 98037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. 1-Hexadecene - Wikipedia [en.wikipedia.org]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (S)-1,2-Hexadecanediol in Lipid Signaling

This technical guide provides a comprehensive analysis of (S)-1,2-Hexadecanediol , positioning it not merely as a synthetic reagent but as a bioactive lipid modulator.[1] The narrative synthesizes its structural homology to endogenous sphingolipids with its biophysical effects on membrane architecture and signal transduction.

Mechanisms of Membrane Modulation, Enzyme Kinetics, and Cellular Response[1]

Executive Summary

(S)-1,2-Hexadecanediol (C16-diol) is a long-chain vicinal diol often utilized in high-precision nanoparticle synthesis. However, in a biological context, it functions as a lipid signaling mimetic .[1] Its structural stereochemistry—specifically the (S)-configuration at the C2 position—renders it a non-nitrogenous analog of sphinganine (dihydrosphingosine) and a competitive modulator of 1,2-diacylglycerol (DAG) signaling pathways.

This guide explores the molecule's utility in probing lipid-protein interactions, its role in altering membrane fluidity (lipid raft disruption), and its capacity to induce cytotoxicity via mitochondrial membrane permeabilization.[1]

Part 1: Structural Basis of Signaling

To understand the signaling capability of (S)-1,2-Hexadecanediol, one must analyze its structural homology to canonical signaling lipids.[1]

The Sphingolipid Mimicry

Endogenous sphingolipids, such as sphinganine, possess a long alkyl chain and a polar headgroup containing an amine at C2 and hydroxyls at C1 and C3.[1]

-

(S)-1,2-Hexadecanediol: CH3-(CH2)13-CH(OH)-CH2(OH)

-

Sphinganine: CH3-(CH2)14-CH(OH)-CH(NH2)-CH2(OH)

The C16-diol mimics the hydrophobic tail and the C1/C2 hydroxyl architecture of sphingoid bases but lacks the C2-amino group.[1] This structural "deception" allows it to intercalate into metabolic pathways governed by Ceramidases and Sphingosine Kinases , potentially acting as a competitive inhibitor or a "dead-end" substrate that cannot be N-acylated into ceramide.

The DAG Interference Model

Protein Kinase C (PKC) is typically activated by DAG, which docks via its C1 and C2 hydroxyl esters.[1] (S)-1,2-Hexadecanediol presents a similar vicinal diol motif at the interface.[1]

-

Mechanism: The diol competes for the C1 domain binding sites on PKC isoforms but fails to induce the conformational shift required for full kinase activation, effectively acting as a lipophilic antagonist or modulator of PKC translocation.[1]

Part 2: Mechanisms of Action

The biological activity of (S)-1,2-Hexadecanediol operates through three distinct vectors:

Vector A: Membrane Biophysics & Raft Disruption

Unlike phospholipids, (S)-1,2-Hexadecanediol has a small polar headgroup relative to its hydrophobic volume (high packing parameter).[1]

-

Effect: When incorporated into the plasma membrane, it increases lipid order in the fluid phase but disrupts the tight packing of cholesterol-rich lipid rafts .[1]

-

Signaling Consequence: Displacement of GPI-anchored proteins and dissociation of receptor tyrosine kinases (RTKs) from their signaling platforms.

Vector B: Mitochondrial Toxicity & Apoptosis

Experimental data indicates that long-chain diols exhibit cytotoxicity in macrophage (RAW 264.7) and renal (HK-2) models.

-

Pathway: The diol accumulates in the outer mitochondrial membrane (OMM). Its surfactant-like properties alter OMM permeability, leading to Cytochrome c release , Caspase-3 activation, and subsequent apoptosis.[1] This mimics the "ceramide channel" formation observed in apoptotic signaling.

Vector C: Antimicrobial & Barrier Signaling

In the context of the skin microbiome, long-chain diols function as quorum-sensing inhibitors.[1] They perturb bacterial cell membranes (e.g., S. aureus), disrupting the transmembrane potential (

Part 3: Experimental Protocols

Note: All protocols require handling in a Class II Biosafety Cabinet. (S)-1,2-Hexadecanediol is a solid waxy substance; proper solubilization is critical for reproducibility.[1]

Protocol 3.1: Preparation of Bioactive Lipid Micelles

Objective: Create a stable, bioavailable stock solution for cell treatment.[1]

-

Weighing: Measure 5 mg of (S)-1,2-Hexadecanediol (CAS: 6920-24-7).

-

Solvent Dissolution: Dissolve in 100 µL of warm Ethanol (99.5%) or DMSO. Vortex until clear.

-

Conjugation (BSA Complexing):

-

Prepare a 10% fatty acid-free BSA solution in PBS.

-

Dropwise add the diol/solvent mix to the BSA solution while vortexing at high speed.[1]

-

Final Stock: 1 mM diol in 1% BSA/PBS.

-

Why BSA? Like fatty acids, long-chain diols are hydrophobic.[1] BSA acts as a carrier protein to facilitate cellular uptake and prevent precipitation.

-

Protocol 3.2: PKC Translocation Assay

Objective: Measure the competitive inhibition of PKC translocation.

-

Cell Culture: Seed HeLa or CHO cells expressing GFP-PKC

. -

Pre-treatment: Incubate cells with 10 µM (S)-1,2-Hexadecanediol (BSA-complexed) for 30 minutes.

-

Stimulation: Treat with 100 nM PMA (Phorbol 12-myristate 13-acetate) to induce PKC translocation.

-

Imaging: Monitor GFP migration from cytosol to plasma membrane via Confocal Microscopy.

-

Readout: A reduction in membrane fluorescence intensity compared to PMA-only control indicates competitive binding at the C1 domain.

Part 4: Visualization of Signaling Pathways[1]

The following diagram illustrates the intersection of (S)-1,2-Hexadecanediol with Sphingolipid and PKC signaling pathways.

Caption: Figure 1. Mechanistic interference of (S)-1,2-Hexadecanediol in PKC activation and membrane stability. Red arrows/nodes indicate the exogenous modulator's impact.[1]

Part 5: Quantitative Data Summary

Table 1: Physicochemical & Biological Properties

| Property | Value / Description | Relevance to Signaling |

| Molecular Formula | C₁₆H₃₄O₂ | Amphiphilic structure allows membrane insertion. |

| LogP (Octanol/Water) | ~5.6 (Estimated) | High lipophilicity; requires BSA carrier for transport. |

| Melting Point | 68–72 °C | Solid at physiological temp; creates rigid domains in bilayers. |

| Structural Homology | Sphinganine (minus amine) | Competitive inhibitor of sphingolipid enzymes. |

| Cytotoxicity (IC50) | ~10–50 µM (Cell dependent) | Induces apoptosis via mitochondrial stress. |

| PKC Interaction | C1 Domain Antagonist | Modulates cell proliferation and immune response. |

References

-

BenchChem. (2025).[2] A Comprehensive Technical Guide to 1,2-Hexadecanediol for Research Applications. BenchChem Technical Library. Link

-

Venable, R. M., et al. (1993).[1] Molecular dynamics simulations of a lipid bilayer and of hexadecane: an investigation of membrane fluidity. Science. Link

-

Hannun, Y. A., & Obeid, L. M. (2008).[1] Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. Link

-

Das, J., et al. (2020).[1][3] Assessment of the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. Ecotoxicology and Environmental Safety. Link

-

Sigma-Aldrich. (2024). Product Specification: 1,2-Hexadecanediol. Merck/Sigma-Aldrich. Link

Sources

(S)-1,2-Hexadecanediol solubility in common lab solvents

An In-Depth Technical Guide to the Solubility of (S)-1,2-Hexadecanediol in Common Laboratory Solvents

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding (S)-1,2-Hexadecanediol

(S)-1,2-Hexadecanediol, a stereospecific form of 1,2-Hexadecanediol (also known as Cetyl Glycol), is a long-chain aliphatic diol with significant utility in pharmaceutical and cosmetic formulations.[1] Its molecular structure, comprising a 16-carbon hydrophobic tail and two adjacent hydrophilic hydroxyl groups, imparts an amphiphilic character that dictates its function as a moisturizing agent, emollient, solvent, and preservative booster.[1] This unique structure is central to its physicochemical properties and, most critically, its solubility behavior. A thorough understanding of its solubility is paramount for formulation scientists to ensure the stability, efficacy, and aesthetic quality of their final products, preventing common issues such as precipitation and crystallization.[1]

Key Physicochemical Properties:

Core Principles: The Science of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. (S)-1,2-Hexadecanediol presents a classic case of competing structural features:

-

Lipophilic Character: The long C₁₆ alkyl chain is nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents through van der Waals forces. This part of the molecule is responsible for its oil-soluble characteristics.[1]

-

Hydrophilic Character: The two hydroxyl (-OH) groups at the 1 and 2 positions are polar and capable of forming hydrogen bonds. This diol functionality provides a degree of affinity for polar solvents.[1]

Despite the presence of the hydroxyl groups, the molecule is predominantly lipophilic due to the overwhelming length of the hydrocarbon chain. This makes it generally soluble in organic solvents and cosmetic esters but poorly soluble in highly polar solvents like water.[1]

Caption: Molecular structure dictates solubility behavior.

Quantitative and Qualitative Solubility Profile

The solubility of (S)-1,2-Hexadecanediol is highly dependent on the solvent system and temperature. Below is a summary of its solubility in various common laboratory solvents.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Water | Polar Protic | 6.5 x 10⁻⁵ g/L | Insoluble / Slightly Soluble | 25 |

| Ethanol | Polar Protic | 0.1 - 1 mg/mL | Slightly Soluble | Ambient |

| DMSO | Polar Aprotic | 100 mg/mL (386.92 mM) | Soluble (may require sonication) | Ambient |

| Propylene Glycol | Polar Protic | Data not specified | Effective as a co-solvent | Ambient |

| Butylene Glycol | Polar Protic | Data not specified | Effective as a co-solvent | Ambient |

| General Organic Solvents | Mixed | Data not specified | Soluble | Ambient |

| Cosmetic Esters | Nonpolar/Ester | Data not specified | Soluble | Ambient |

| Oils (for emulsions) | Nonpolar | Data not specified | Soluble | >75-80 |

Citations for table data:[1][2][3][5][6]

Key Factors Influencing Solubility

Successful formulation requires controlling the factors that govern the dissolution of (S)-1,2-Hexadecanediol.

-

Temperature: This is the most critical factor. As a waxy solid with a melting point of 68-72 °C, its solubility in most solvents dramatically decreases at lower temperatures.[1] Exposure of a formulation to cold during shipping or storage is a common cause of precipitation.[1] For emulsion systems, a proven technique is to dissolve the diol in the oil phase at a temperature above its melting point (e.g., 75-80°C) before emulsification.[1]

-

Solvent System Polarity: The choice of solvent is crucial. In aqueous-based formulations where direct dissolution is challenging, the use of co-solvents is highly effective. Glycols such as propylene glycol or butylene glycol can bridge the polarity gap between water and the lipophilic diol, significantly enhancing its solubility.[1]

-

Concentration: Every solvent system has a saturation point for (S)-1,2-Hexadecanediol at a given temperature. Exceeding this concentration will inevitably lead to crystallization or precipitation.[1] If solubility issues persist, reducing the concentration is a direct and effective solution.[1]

-

Mechanical Energy: For certain high-concentration solutions, mechanical assistance can be necessary to overcome the activation energy of dissolution. For instance, dissolving 100 mg/mL in DMSO may require ultrasonic treatment to achieve a clear solution.[6]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol provides a reliable, self-validating system for determining the saturation solubility of (S)-1,2-Hexadecanediol in a novel solvent. The principle involves creating a supersaturated solution and allowing it to equilibrate, ensuring the remaining dissolved concentration represents the true saturation point.

Materials and Equipment:

-

(S)-1,2-Hexadecanediol (powder/solid)

-

Test solvent of interest

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system for quantification (optional, for high precision)

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology:

-

Preparation: Add a known volume of the test solvent (e.g., 5 mL) to several glass vials. Place them in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C) and allow the solvent to equilibrate.

-

Creating a Supersaturated Solution: Add an excess amount of (S)-1,2-Hexadecanediol to each vial. "Excess" is critical; there must be undissolved solid visible at the bottom of the vial after equilibration. This ensures the solution is saturated. Cap the vials tightly.

-

Causality Explanation: By adding an excess of the solid, we create a system where the rate of dissolution equals the rate of precipitation, defining the equilibrium state of saturation.

-

-

Equilibration: Place the vials back into the temperature-controlled shaker. Agitate the suspensions at a constant speed for 24 to 48 hours. This duration is typically sufficient for long-chain lipids to reach equilibrium.

-

Self-Validation: Using multiple vials and potentially different time points (e.g., 24h vs. 48h) can validate that equilibrium has been reached when the measured solubility no longer changes over time.

-

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle, preventing contamination of the supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Causality Explanation: Filtration is a mandatory step to remove any microscopic, undissolved particulates that could otherwise artificially inflate the measured solubility. The filter material should be chosen to be non-reactive with the solvent.

-

-

Quantification:

-

Gravimetric Method (Simpler): Accurately weigh the filtered sample. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the diol's melting point until a constant weight of the dried solute is achieved. Calculate the solubility in mg/mL or g/100mL.

-

Chromatographic Method (More Precise): Dilute the filtered sample with a suitable solvent and quantify the concentration of (S)-1,2-Hexadecanediol using a pre-calibrated HPLC or GC method. This is the preferred method for low-solubility measurements.[7][8]

-

References

- Title: Preventing precipitation of 1,2-Hexadecanediol during formulation Source: Benchchem URL

- Title: 1,2-HEXADECANEDIOL 6920-24-7 wiki Source: Guidechem URL

- Title: 1,2-Hexadecanediol (Cetyl glycol, NSC 71525, CAS Number: 6920-24-7)

- Title: 1,2-Hexadecanediol | Reducing agent Source: MedChemExpress URL

- Title: 1,2-Hexadecanediol | C16H34O2 | CID 98037 Source: PubChem - NIH URL

- Title: 1,2-Hexadecanediol technical grade, 90 6920-24-7 Source: Sigma-Aldrich URL

- Title: ANALYSIS OF LIPIDS Source: University of Massachusetts URL

- Title: How to measure solubility of drug in lipids?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2-Hexadecanediol | C16H34O2 | CID 98037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,2-十六烷二醇 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ANALYSIS OF LIPIDS [people.umass.edu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (S)-1,2-Hexadecanediol in Lipid Nanoparticle Formulation & Cell Culture Assays

Abstract & Scientific Rationale

(S)-1,2-Hexadecanediol is a high-purity, long-chain aliphatic diol (C16) utilized primarily as a stabilizing surfactant and structural lipid in the engineering of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) . Unlike its racemic counterpart, the enantiopure (S)-form offers consistent steric packing within the lipid matrix, which is critical for minimizing batch-to-batch variability in drug release rates and cellular uptake profiles.

In cell culture applications, this compound is rarely used as a free solute due to its extreme hydrophobicity (LogP ~6.1). Instead, it serves as a critical excipient in delivery vehicles. This guide details the protocol for incorporating (S)-1,2-Hexadecanediol into lipid nanoparticles for intracellular delivery and assessing the biocompatibility of these vehicles in vitro.

Physicochemical Properties & Preparation[1][2][3][4][5]

| Property | Specification |

| Molecular Formula | C₁₆H₃₄O₂ |

| Molecular Weight | 258.44 g/mol |

| Melting Point | 68–72 °C |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) |

| Solubility (Ethanol) | Soluble (Warm, > 10 mg/mL) |

| Solubility (Chloroform) | Highly Soluble (> 50 mg/mL) |

| Solubility (DMSO) | Soluble with heat (Use fresh DMSO) |

Critical Preparation Note: Preventing Precipitation

Direct addition of (S)-1,2-Hexadecanediol stock (in DMSO/Ethanol) to aqueous cell culture media will result in immediate precipitation/crystallization, causing physical stress to cells (shearing) and invalidating assay results. It must be formulated into a lipid carrier (liposome/micelle/LNP) or dissolved in a carrier solvent at <0.1% final concentration.

Protocol A: Formulation of SLNs using (S)-1,2-Hexadecanediol

Objective: Synthesize stable solid lipid nanoparticles using (S)-1,2-Hexadecanediol as a co-surfactant to stabilize the core.

Materials

-

(S)-1,2-Hexadecanediol (Powder)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) - Structural Lipid[1]

-

Cholesterol - Fluidity modulator

-

PEG-2000-DMG - Steric stabilizer

-

Ethanol (Molecular Biology Grade)[2]

-

Citrate Buffer (pH 4.0) or PBS (pH 7.4)

Workflow (Ethanol Injection Method)

-

Stock Preparation:

-

Dissolve (S)-1,2-Hexadecanediol in Ethanol at 10 mg/mL . Note: Warm to 40°C if necessary to ensure complete dissolution.

-

Prepare stocks of DSPC, Cholesterol, and PEG-lipid in Ethanol.

-

-

Lipid Mixing:

-

Combine lipids in the following molar ratio (Standard LNP starting point):

-

Ionizable Lipid/Cationic Lipid: 50%

-

DSPC: 10%[3]

-

Cholesterol: 38.5%

-

PEG-Lipid: 1.5%

-

(S)-1,2-Hexadecanediol: Replace 5-10% of the Cholesterol or Structural Lipid fraction to test stabilization effects.

-

-

Total Lipid Concentration: 10 mM in Ethanol.

-

-

Nanoparticle Formation:

-

Rapid Mixing: Inject the ethanolic lipid phase into the aqueous phase (Citrate Buffer, pH 4.0) at a ratio of 1:3 (Ethanol:Aqueous) under vigorous stirring or using a microfluidic mixing device (e.g., NanoAssemblr).

-

Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

-

Total Flow Rate: 12 mL/min.

-

-

Dialysis & Buffer Exchange:

-

Dialyze the resulting solution against PBS (pH 7.4) for 12–24 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize pH.

-

Sterile Filter: Pass through a 0.22 µm PES syringe filter.

-

-

Quality Control:

-

Measure Particle Size (DLS) and Zeta Potential. Target: 60–120 nm, PDI < 0.2.

-

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Validate that the (S)-1,2-Hexadecanediol-containing nanocarrier is non-toxic to target cells.

Experimental Setup

-

Cell Lines: HeLa, HEK293T, or HepG2.

-

Assay: MTT or CCK-8 (Colorimetric).

-

Controls:

-

Negative Control: PBS/Untreated Media.

-

Vehicle Control: Empty LNPs (without payload).

-

Positive Control: 10% DMSO or Triton X-100.

-

Step-by-Step Procedure

-

Seeding:

-

Seed cells in 96-well plates at 5,000–10,000 cells/well in 100 µL complete media.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of the LNP formulation in complete media.

-

Concentration Range: 0.1 µg/mL to 100 µg/mL (total lipid).

-

Aspirate old media and add 100 µL of treatment media.

-

Incubate for 24 to 48 hours .

-

-

Readout (MTT):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

Carefully remove media (do not disturb crystals).

-

Add 100 µL DMSO to solubilize crystals.

-

Measure Absorbance at 570 nm (Reference: 650 nm).

-

-

Data Analysis:

-

Calculate % Viability =

. -

Plot Dose-Response Curve to determine IC50.

-

Visualization: Mechanism & Workflow

Figure 1: LNP Synthesis & Cellular Uptake Pathway

The following diagram illustrates the integration of (S)-1,2-Hexadecanediol into the lipid bilayer and the subsequent endosomal uptake pathway.

Caption: Workflow showing the incorporation of (S)-1,2-Hexadecanediol into LNPs and the subsequent endocytic pathway for intracellular delivery.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Direct addition of DMSO stock. | Do not add directly. Formulate into liposomes or LNPs first. |

| High Cytotoxicity | Excess surfactant concentration. | Reduce (S)-1,2-Hexadecanediol ratio to <5% of total lipid. |

| Large Particle Size (>200nm) | Slow mixing rate or high lipid conc. | Increase flow rate ratio (3:1) or use microfluidic mixing.[2] |

| Low Encapsulation | Lipid phase transition issue. | Ensure all lipids are fully dissolved at 40°C before mixing. |

References

-

National Institutes of Health (PubChem). Compound Summary: 1,2-Hexadecanediol. Available at: [Link]

-